4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfamoylphenethyl group, and a pyrrole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole intermediate in the presence of a palladium catalyst.
Attachment of the Sulfamoylphenethyl Group: The sulfamoylphenethyl group can be attached through a nucleophilic substitution reaction, where a sulfamoyl chloride derivative reacts with an amine-functionalized pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, influencing signal transduction pathways and cellular responses.
Proteins: Interaction with other proteins can lead to changes in protein-protein interactions, stability, and function.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the ethyl group in the sulfamoylphenethyl moiety.
4-(4-chlorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrrole-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-16-5-3-14(4-6-16)15-11-18(23-12-15)19(24)22-10-9-13-1-7-17(8-2-13)27(21,25)26/h1-8,11-12,23H,9-10H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJAMJUJODVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.